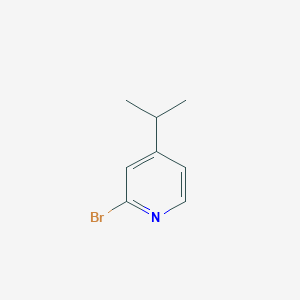

2-Bromo-4-isopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMRXPAQILDIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-isopropylpyridine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-4-isopropylpyridine (CAS Number: 1086381-43-2), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity in key cross-coupling reactions, and essential safety protocols, grounding our discussion in established chemical principles and data from analogous structures.

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

Pyridine derivatives are a cornerstone of modern pharmaceuticals, forming the core of numerous active pharmaceutical ingredients (APIs).[1] this compound has emerged as a valuable intermediate, offering a unique combination of features for the synthesis of complex molecules.[2] The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular diversity in drug discovery campaigns.[1]

Furthermore, the isopropyl group at the 4-position can significantly influence the physicochemical properties of the final molecule. This alkyl substituent can enhance solubility, modulate metabolic stability, and improve target binding affinity, making it a desirable feature in the design of novel therapeutic agents. The strategic placement of these two functional groups makes this compound a sought-after building block for constructing diverse molecular scaffolds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is crucial for its effective use in synthesis and for its unambiguous characterization. Below is a summary of the key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1086381-43-2 | [2] |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Off-white powder | Generic supplier data |

| Boiling Point | 245.6 ± 20.0 °C (Predicted) | Generic supplier data |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | Generic supplier data |

| Storage | Store in a well-ventilated place. Sealed in dry, 2-8°C. | Generic supplier data |

Spectroscopic Characterization:

While a comprehensive set of publicly available, experimentally verified spectra for this compound is limited, we can predict its spectral characteristics based on its structure and data from analogous compounds like 2-bromo-4-methylpyridine. This predicted data is invaluable for reaction monitoring and product confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group. The protons on the pyridine ring will be influenced by the electron-withdrawing bromine atom and the electron-donating isopropyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group. The carbon atom bonded to the bromine (C2) is expected to have a chemical shift significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum will be characterized by the molecular ion peak. A key feature will be the isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the vibrations of the pyridine ring and the C-H bonds of the isopropyl group.

Synthesis of this compound

Plausible Synthetic Route 1: Diazotization of 2-Amino-4-isopropylpyridine

A common and effective method for the synthesis of 2-bromopyridines is the Sandmeyer-type reaction, which involves the diazotization of a 2-aminopyridine precursor followed by displacement with a bromide salt.[3][4][5]

Workflow Diagram: Diazotization Route

Caption: Plausible synthesis of this compound via diazotization.

Experimental Protocol (Representative):

This protocol is adapted from established procedures for the synthesis of 2-bromopyridines.[5]

-

Preparation of the Amine Salt: To a cooled (0-5 °C) solution of hydrobromic acid (48%), add 2-amino-4-isopropylpyridine portion-wise while maintaining the temperature.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension of the amine salt. The temperature should be strictly maintained below 5 °C.

-

Bromide Displacement: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr mixture.

-

Work-up and Purification: Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases. Cool the reaction mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Plausible Synthetic Route 2: Directed ortho-Metalation and Bromination

Another powerful strategy for the synthesis of substituted pyridines is directed ortho-metalation, followed by quenching with an electrophile. In this case, the nitrogen of the pyridine ring can direct a strong base to deprotonate the C2 position, creating a nucleophilic intermediate that can then be brominated. A similar procedure has been reported for the synthesis of 2-bromo-4-(tert-butyl)pyridine.[6]

Workflow Diagram: Directed Metalation Route

Caption: Plausible synthesis via directed ortho-metalation and bromination.

Experimental Protocol (Representative):

This protocol is based on general procedures for directed ortho-metalation of pyridines.[6]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-isopropylpyridine in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) via syringe. Stir the mixture at this temperature for 1-2 hours.

-

Bromination: In a separate flask, prepare a solution of a brominating agent (e.g., 1,2-dibromoethane or hexabromoethane) in the same anhydrous solvent. Cool this solution to -78 °C and then add it slowly to the lithiated pyridine solution via cannula.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or vacuum distillation.

Applications in Organic Synthesis: Cross-Coupling Reactions

The synthetic utility of this compound lies in its ability to participate in various transition-metal-catalyzed cross-coupling reactions. The C-Br bond at the 2-position of the electron-deficient pyridine ring is particularly amenable to oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the pharmaceutical industry.

Reaction Scheme: Suzuki-Miyaura Coupling

Experimental Protocol (Representative): [4]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe. Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.[6]

Reaction Scheme: Buchwald-Hartwig Amination

Experimental Protocol (Representative): [1]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1.5-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by this compound (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.).

-

Reaction and Work-up: Seal the tube and heat the mixture (typically 80-110 °C) until the reaction is complete. Cool to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[7]

Reaction Scheme: Sonogashira Coupling

Experimental Protocol (Representative):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF).

-

Catalyst and Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. The following information is a general guide based on data for similar compounds.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[8]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with the powder outside of a fume hood or if vapors are generated, use a NIOSH-approved respirator.

Conclusion

This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of complex, polysubstituted pyridine derivatives. The isopropyl group offers an additional tool for fine-tuning the pharmacokinetic properties of target molecules. While detailed, peer-reviewed literature specifically on this compound is emerging, the established chemistry of 2-bromopyridines provides a robust framework for its application. By understanding its properties, plausible synthetic routes, and key reactions, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.

References

- Kieffer, M. E., Charette, A. B., & Senanayake, C. H. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

-

Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

- Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.

-

Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka. Retrieved from [Link]

- Google Patents. (n.d.). EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.

- Google Patents. (n.d.). US4614833A - 2-halo-pyridines.

-

National Institutes of Health. (n.d.). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). The Synthesis of 2,2'- and 4,4'-Polymethylenebipyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

-

MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C] NMR Spectrum (2D, 800 MHz, experimental) (HMDB0000223). Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound , 95% , 1086381-43-2 - CookeChem [cookechem.com]

- 3. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. PubChemLite - 4-isopropylpyridine (C8H11N) [pubchemlite.lcsb.uni.lu]

Physical and chemical properties of 2-Bromo-4-isopropylpyridine

An In-depth Technical Guide to 2-Bromo-4-isopropylpyridine: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern pharmaceutical and chemical research, the strategic selection of intermediates is paramount to the successful synthesis of complex molecular architectures. This compound (CAS No. 1086381-43-2) has emerged as a significant heterocyclic building block, valued for its unique structural features that offer a versatile platform for synthetic transformations. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, spectroscopic profile, chemical reactivity, and strategic applications of this important compound. Its structure, featuring a bromine atom at the electron-deficient 2-position and an isopropyl group at the 4-position, provides a powerful handle for derivatization, making it a valuable asset in the medicinal chemist's toolkit.

Physicochemical and Spectroscopic Profile

The physical characteristics and spectroscopic signature of a compound are foundational to its application in synthesis, providing the basis for reaction monitoring, quality control, and structural verification.

Core Physical Properties

The properties of this compound are summarized below. The presence of the bromine atom and the isopropyl group significantly influences its boiling point, density, and solubility characteristics. The predicted pKa suggests it is a weakly basic compound, typical for a pyridine ring system with an electron-withdrawing halogen.

| Property | Value | Source |

| CAS Number | 1086381-43-2 | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Predicted Boiling Point | 245.6 ± 20.0 °C | [2] |

| Predicted Density | 1.343 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 1.50 ± 0.10 | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental spectra for this specific molecule are not widely published, data can be predicted based on established principles and analysis of analogous structures.[4]

Predicted Spectroscopic Data:

| Spectroscopy Type | Key Predicted Features | Rationale & Interpretation |

| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), Isopropyl CH (~3.0 ppm), Isopropyl CH₃ (~1.2 ppm) | The chemical shifts of the pyridine ring protons are influenced by the bromine and isopropyl substituents. The septet for the isopropyl CH and the doublet for the methyl groups are characteristic. |

| ¹³C NMR | Aromatic carbons (~120-160 ppm), Brominated carbon (C2, downfield shift), Isopropyl carbons (~23, 34 ppm) | The carbon attached to the bromine (C2) is expected to be significantly deshielded. The pyridine ring carbons will appear in the aromatic region. |

| Infrared (IR) | Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C/C=N ring stretch (~1400-1600 cm⁻¹), C-Br stretch (<1000 cm⁻¹) | These peaks are characteristic of a substituted aromatic heterocycle. The C=C/C=N stretching vibrations within the pyridine ring are typically strong.[4][5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern for bromine (~1:1 ratio) at m/z 200/202 | The presence of a single bromine atom results in two prominent peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator for bromine.[5] |

Workflow for Spectroscopic Analysis

The following diagram outlines a standard workflow for the comprehensive spectroscopic characterization of a chemical intermediate like this compound.

Caption: General workflow for spectroscopic analysis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in its inherent reactivity. The electron-deficient nature of the pyridine ring, combined with the presence of a bromine atom at the 2-position, makes it an excellent substrate for a variety of cross-coupling reactions.[6] The bromine atom serves as a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[7]

This differential reactivity is the cornerstone of its utility, allowing for its incorporation into more complex molecules, particularly active pharmaceutical ingredients (APIs).[7]

Key Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are the most powerful methods for the functionalization of this compound.[6] These reactions provide efficient and precise pathways to construct diverse molecular scaffolds.

Caption: Key cross-coupling reactions of the core molecule.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The following protocol provides a representative, field-proven methodology adaptable for coupling this compound with a generic arylboronic acid.

Objective: To synthesize a 2-aryl-4-isopropylpyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the arylboronic acid, the palladium catalyst, and the base.

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Substrate: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the this compound via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C. The causality for heating is to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with water and then brine to remove inorganic salts.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired 2-aryl-4-isopropylpyridine product.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically important intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical industry. The pyridine core is a "privileged scaffold," appearing in numerous approved drugs, while the substituents offer points for diversification and property modulation.

-

Scaffold for APIs: The compound serves as a key precursor for a wide range of APIs targeting conditions such as cancer, infections, and neurological disorders.[7]

-

Pharmacokinetic Modulation: The isopropyl group is a critical feature that can influence the pharmacokinetic properties of the final drug molecule. It can enhance lipophilicity, which may improve cell membrane permeability, and can also affect how the molecule is metabolized by the body.

-

Diverse Library Synthesis: The reliable reactivity of the C-Br bond allows for its use in creating large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Caption: From building block to drug candidate.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety. The information below is a summary based on data for analogous bromopyridine compounds.[8][9]

GHS Hazard Information (Typical for Class):

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation.[9] |

| Eye Irritation | H319: Causes serious eye irritation.[9] |

| STOT SE 3 | H335: May cause respiratory irritation.[9] |

Handling and Storage Protocols:

-

Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][8] The recommended storage temperature is 2-8°C under an inert atmosphere to maintain purity.[2][3]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route for constructing complex molecular frameworks. For scientists in drug discovery and development, this compound offers a strategic advantage, enabling the synthesis of novel APIs and diverse chemical libraries. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full synthetic potential.

References

-

Alfa Chemical. China this compound CAS No.: 1086381-43-2 Manufacturers. [Link]

-

Autechaux Industries. The Role of this compound in Modern Pharmaceutical Intermediates. [Link]

-

PubChem. 2-Bromo-3-methoxycarbonyl-4-(iso-propyl)pyridine. [Link]

-

PubChem. 2-Bromo-5-isopropylpyridine. [Link]

-

ChemPacific. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

-

Chemsrc. 2-Bromo-3-isopropylpyridine | CAS#:1417518-11-6. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

-

Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]

-

Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. 1086381-43-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound , 95% , 1086381-43-2 - CookeChem [cookechem.com]

- 3. China this compound CAS No.: 1086381-43-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. benchchem.com [benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

2-Bromo-4-isopropylpyridine: A Technical Guide for Advanced Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-isopropylpyridine has emerged as a critical structural motif and versatile intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. Its unique combination of a reactive bromine handle at the 2-position and an isopropyl group at the 4-position offers medicinal chemists a powerful tool for constructing complex molecular architectures. The bromine atom serves as a key functional group for various cross-coupling reactions, while the isopropyl moiety can significantly influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API), affecting properties like solubility and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, molecular structure, synthesis, and key applications of this compound, with a focus on its utility in drug discovery.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective application in synthesis.

1.1. Molecular Structure and Weight

The core structure consists of a pyridine ring substituted with a bromine atom at the C2 position and an isopropyl group at the C4 position. This arrangement is crucial for its reactivity profile.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

1.2. Key Physicochemical Data

The following table summarizes essential data for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | CookeChem[1] |

| Molecular Weight | 200.08 g/mol | CookeChem[1] |

| CAS Number | 1086381-43-2 | CookeChem[1] |

| SMILES | CC(C)C1=CC(Br)=NC=C1 | BLD Pharm[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[2] |

Synthesis and Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. While specific synthesis routes for this exact molecule are proprietary or less documented in open literature, analogous compounds like 2-bromopyridines are well-studied.

2.1. General Synthesis of 2-Bromopyridines

A common and established method for synthesizing 2-bromopyridines is through the diazotization of 2-aminopyridines, known as the Sandmeyer reaction.

Protocol: Diazotization of 2-Aminopyridine

-

Dissolution: 2-Aminopyridine is dissolved in aqueous hydrobromic acid (HBr) at a reduced temperature (0-10°C).

-

Bromination: Elemental bromine is added dropwise to the solution, forming a perbromide intermediate.

-

Diazotization: A solution of sodium nitrite (NaNO₂) is added slowly while maintaining a temperature at or below 0°C. This step generates the unstable diazonium salt.

-

Decomposition: The diazonium salt decomposes, releasing N₂ gas and substituting the amino group with a bromine atom.

-

Workup: The reaction is quenched and neutralized with a strong base (e.g., NaOH). The product is then extracted using an organic solvent (e.g., ether), dried, and purified by distillation.[3]

Causality: The use of low temperatures is critical to prevent the premature decomposition of the diazonium salt intermediate, ensuring a higher yield of the desired 2-bromopyridine product.[3]

Core Reactivity and Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block in multi-step syntheses. The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of the bromine atom, makes the C2 position highly susceptible to a variety of synthetic transformations.[4]

3.1. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[5][6]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods for creating biaryl structures.[6][7]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many drug candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[6]

3.2. The Suzuki-Miyaura Coupling: A Deeper Look

The Suzuki-Miyaura coupling is particularly powerful for its functional group tolerance and relatively mild reaction conditions.[8] It enables the linkage of the 2-pyridyl core of this compound to a vast array of aryl and heteroaryl systems.[9]

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under an inert atmosphere (Argon or Nitrogen).[5]

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).[5]

-

Reaction: Heat the mixture (e.g., to 90°C) and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified, typically by column chromatography.[5]

Expert Insight: The choice of palladium catalyst, ligand, and base is critical and must be optimized for each specific substrate pairing. The base activates the boronic acid, facilitating the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[10][11]

3.3. Role in Pharmaceutical Scaffolds

Pyridine derivatives are prevalent scaffolds in numerous approved drugs and clinical candidates. The 2-substituted pyridine motif derived from this compound is a key component in molecules targeting a range of diseases, including cancers and infectious diseases.[5][6] The isopropyl group at the 4-position can enhance binding affinity to protein targets by occupying hydrophobic pockets and can improve metabolic stability by sterically hindering potential sites of metabolism on the pyridine ring.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value intermediate for the pharmaceutical and life sciences industries. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of complex, biologically active molecules. The strategic placement of the bromine atom and the isopropyl group offers a dual advantage: a reactive handle for molecular elaboration and a functional group for tuning pharmacokinetic properties. For drug development professionals, a deep understanding of this building block's chemistry is essential for accelerating the discovery and synthesis of next-generation therapeutics.

References

- The Role of this compound in Modern Pharmaceutical Intermedi

- This compound , 95% , 1086381-43-2. CookeChem.

- 2-Bromo-3-methoxycarbonyl-4-(iso-propyl)pyridine | C10H12BrNO2. PubChem.

- 2-Bromo-4-methylpyridine as a building block in medicinal chemistry. Benchchem.

- 2-Bromo-5-isopropylpyridine | C8H10BrN. PubChem.

- 2-Bromo-4-methylpyridine 97 4926-28-7. Sigma-Aldrich.

- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

- 1086381-43-2|this compound. BLD Pharm.

- 2-bromopyridine. Organic Syntheses Procedure.

Sources

- 1. This compound , 95% , 1086381-43-2 - CookeChem [cookechem.com]

- 2. 1086381-43-2|this compound|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Spectroscopic Data of 2-Bromo-4-isopropylpyridine: A Technical Guide for Researchers

Introduction

2-Bromo-4-isopropylpyridine (CAS No: 1086381-43-2) is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features, including the reactive bromine atom and the isopropyl group, make it a key component in the development of novel molecular entities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the reliability and reproducibility of synthetic processes. This guide presents a detailed examination of its spectroscopic profile.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2-bromo-4-(propan-2-yl)pyridine |

| Synonyms | This compound |

| CAS Number | 1086381-43-2 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Colorless to light yellow liquid |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons and the protons of the isopropyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 8.25 | Doublet (d) | ~ 5.2 | 1H | H-6 |

| ~ 7.30 | Singlet (s) | - | 1H | H-3 |

| ~ 7.05 | Doublet (d) | ~ 5.2 | 1H | H-5 |

| ~ 3.00 | Septet (sept) | ~ 6.9 | 1H | -CH(CH₃)₂ |

| ~ 1.25 | Doublet (d) | ~ 6.9 | 6H | -CH(CH ₃)₂ |

Interpretation:

-

Aromatic Protons: The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear as a doublet due to coupling with the H-5 proton. The H-5 proton will also appear as a doublet due to coupling with H-6. The H-3 proton, being adjacent to the bromine atom, is expected to be a singlet as it has no adjacent protons to couple with.

-

Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons will appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the two unique carbons of the isopropyl group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C-4 |

| ~ 150 | C-6 |

| ~ 142 | C-2 |

| ~ 124 | C-5 |

| ~ 121 | C-3 |

| ~ 34 | -C H(CH₃)₂ |

| ~ 23 | -CH(C H₃)₂ |

Interpretation:

-

Pyridine Carbons: The carbon atom attached to the bromine (C-2) is expected to be significantly downfield due to the deshielding effect of the halogen. The C-4 carbon, bearing the isopropyl group, will also be downfield. The C-6 carbon, adjacent to the nitrogen, will also be deshielded.

-

Isopropyl Carbons: The methine carbon will appear at a lower field compared to the methyl carbons.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (isopropyl) |

| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1470-1450 | Medium | C-H bending (isopropyl) |

| 1100-1000 | Strong | C-Br stretch |

Interpretation:

The IR spectrum will be characterized by the stretching and bending vibrations of the aromatic pyridine ring and the aliphatic isopropyl group. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring vibrations. The C-H stretching vibrations of the aromatic ring and the isopropyl group will appear in their respective expected regions. The C-Br stretch is expected to appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Process the data to obtain the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 201/199 | High | [M]⁺ (Molecular ion peak, showing the bromine isotope pattern) |

| 186/184 | Medium | [M - CH₃]⁺ |

| 120 | High | [M - Br]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

Interpretation:

The mass spectrum will show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks at m/z 199 and 201.[1] The base peak is likely to be the fragment resulting from the loss of the bromine atom ([M - Br]⁺) at m/z 120. Another significant fragment would be due to the loss of a methyl group from the isopropyl moiety ([M - CH₃]⁺) at m/z 184 and 186.

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the identification and characterization of this compound. This information is critical for ensuring the quality and consistency of this important chemical intermediate in research and development settings. The provided protocols offer a standardized approach for obtaining reliable spectroscopic data.

References

-

NIST. 2-Bromo-4-isopropylaniline. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2-Bromo-4-methylpyridine. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

Sources

Fundamental reactivity of the C-Br bond in 2-Bromo-4-isopropylpyridine

An In-Depth Technical Guide to the Fundamental Reactivity of the C-Br Bond in 2-Bromo-4-isopropylpyridine

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of the carbon-bromine (C-Br) bond in this compound, a heterocyclic building block of increasing importance in pharmaceutical and materials science.[1] The document elucidates the core principles governing its transformations, focusing on the interplay between the electron-deficient pyridine ring, the versatile C-Br reaction handle, and the electronic and steric influence of the C4-isopropyl substituent. We will explore four primary reaction manifolds: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and the strategic implications for Directed ortho-Metalation. This guide is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this versatile intermediate in complex molecular synthesis.

Introduction: A Profile of this compound

This compound is a strategically substituted pyridine derivative. Its reactivity is dominated by the properties of the C2-bromine bond, which is profoundly influenced by the rest of the molecule.

-

The Pyridine Core: The nitrogen atom renders the pyridine ring electron-deficient, which activates the ring towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[2][3] This inherent electronic property is the primary driver for SNAr reactions.

-

The C2-Bromine Bond: Bromine's position at the activated C2 carbon makes it an excellent leaving group in SNAr reactions and a prime site for oxidative addition by transition metal catalysts (e.g., Palladium, Copper).[4] This C-Br bond is the focal point for a vast array of synthetic transformations.

-

The C4-Isopropyl Group: This alkyl group exerts two main effects:

-

Electronic Effect: As an electron-donating group (EDG), it slightly deactivates the pyridine ring towards nucleophilic attack compared to unsubstituted 2-bromopyridine. However, this effect is generally modest and does not prevent the primary modes of reactivity.

-

Steric Effect: The bulk of the isopropyl group can influence the approach of reagents and catalysts, potentially affecting reaction rates and regioselectivity in more complex systems.[5][6]

-

This combination of features makes this compound a versatile synthon, enabling the introduction of diverse functionalities at a specific vector on the pyridine core.[1]

Figure 1: Logical relationship between the structural features of this compound and its primary reaction pathways.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the direct displacement of the C2-bromide by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).

Mechanism Insight: Attack of a nucleophile at C2 is favored because the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3] This is a key principle of pyridine chemistry. While strong bases and elevated temperatures are often required, the activation provided by the ring nitrogen makes this a viable synthetic route.[7]

Causality in Protocol Design:

-

Choice of Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amides).

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cationic counter-ion and accelerate the reaction.

-

Temperature: Heating is often necessary to overcome the activation energy associated with disrupting the aromaticity in the first step.

Representative Protocol: Synthesis of 2-alkoxy-4-isopropylpyridine

-

To a solution of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, slowly add the desired alcohol (1.1 equiv).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most powerful and widely used methods for functionalizing the C-Br bond, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and broad substrate scope.[4]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the C-Br bond with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst.[8] This is a premier method for constructing biaryl structures.

Expertise & Causality: A primary challenge in coupling 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation.[9] To overcome this, modern protocols rely on:

-

Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are used to promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

-

Appropriate Base/Solvent System: A moderately strong base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system (e.g., dioxane/water, toluene) are crucial for the transmetalation step.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

The Solubility Profile of 2-Bromo-4-isopropylpyridine: A Comprehensive Technical Guide for Researchers

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of pharmaceutical intermediates is paramount. Among these, the solubility profile of a compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides an in-depth exploration of the solubility of 2-Bromo-4-isopropylpyridine, a key heterocyclic building block. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of common laboratory solvents.

Understanding the Molecule: Physicochemical Properties of this compound

This compound (CAS No. 1086381-43-2) is a substituted pyridine derivative with a molecular formula of C8H10BrN and a molecular weight of 200.08 g/mol .[1] Its structure, featuring a polar pyridine ring, a nonpolar isopropyl group, and a halogen substituent, suggests a nuanced solubility behavior that is not immediately obvious.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-5-isopropylpyridine | 2-Bromo-4-methylpyridine | Pyridine |

| Molecular Formula | C8H10BrN | C8H10BrN | C6H6BrN | C5H5N |

| Molecular Weight | 200.08 g/mol [1] | 200.08 g/mol [2] | 172.02 g/mol | 79.10 g/mol [3] |

| Boiling Point | Not available | Not available | 87 °C/10 mmHg (lit.) | 115.2 °C[3] |

| Density | Not available | Not available | 1.545 g/mL at 25 °C (lit.) | 0.9819 g/cm³[3] |

| Predicted Polarity | Moderately polar | Moderately polar | Moderately polar | Polar[3] |

The pyridine core, with its nitrogen atom, is capable of acting as a hydrogen bond acceptor, contributing to its miscibility with a wide range of solvents, including both polar and non-polar ones.[3][4] The presence of the isopropyl group, a bulky and nonpolar alkyl substituent, will likely decrease its solubility in highly polar solvents like water, while enhancing its solubility in nonpolar solvents such as hexane and toluene. The bromine atom, being electronegative, adds to the molecule's polarity but also contributes to its molecular weight and size, which can impact solubility.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This means that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyridine nitrogen can form hydrogen bonds with the hydroxyl groups of these solvents. However, the nonpolar isopropyl group will likely limit high solubility, especially in water.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipole moments that can engage in dipole-dipole interactions with the polar C-Br bond and the pyridine ring. Good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar isopropyl group will favor dissolution in these solvents through London dispersion forces. The polar pyridine ring might limit infinite miscibility, but moderate to good solubility is anticipated.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an experimental approach is necessary. The following protocols outline a systematic methodology for determining the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The determination of solubility typically follows a systematic workflow to ensure accurate and reproducible results.

Sources

An In-Depth Technical Guide to 2-Bromo-4-isopropylpyridine: Commercial Availability, Synthesis, and Purity Assessment

This guide provides a comprehensive technical overview of 2-Bromo-4-isopropylpyridine (CAS No. 1086381-43-2), a key building block in modern medicinal chemistry and drug development.[1] Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and an isopropyl group that can modulate pharmacokinetic properties, make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its commercial availability, synthetic routes, purification strategies, and analytical characterization.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available material is a critical consideration for its application in multi-step syntheses, where impurities can affect reaction yields and the quality of the final active pharmaceutical ingredient (API).[1]

A survey of prominent suppliers indicates that this compound is typically offered at purity levels of 95%, 97%, and 98%.[2][3] For demanding applications in pharmaceutical development, sourcing high-purity material (≥98%) is recommended to ensure reproducibility and minimize downstream purification challenges.[1]

| Supplier | Purity Levels Offered | Notes |

| American Elements | Can produce materials to customer specifications, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[4] | Offers a range of grades including technical, pharmaceutical, and research grades.[4] |

| Apollo Scientific | 98%[5] | Provides smaller quantities suitable for research and development.[5] |

| CookeChem | 95%[3] | Offers research quantities.[3] |

| Alfa Chemical (China) | 97% Min.[2] | A manufacturer with over 10 years of experience, offering bulk quantities.[2] |

Synthetic Methodologies

The synthesis of this compound can be approached through established methods for the bromination of pyridine rings. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the impurity profile that can be tolerated. Two primary strategies are considered here: the Sandmeyer reaction starting from 2-Amino-4-isopropylpyridine and the direct electrophilic bromination of 4-isopropylpyridine.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a robust and highly regioselective method for introducing a bromine atom at the 2-position of a pyridine ring, starting from the corresponding 2-amino precursor.[1] This method generally provides a cleaner reaction profile with fewer isomeric byproducts compared to direct bromination.[6] The key precursor for this route, 2-Amino-4-isopropylpyridine, can be synthesized or sourced commercially.

Diagram of the Sandmeyer Reaction Workflow

Caption: Workflow for the direct bromination of 4-isopropylpyridine.

Experimental Protocol: Direct Bromination with NBS

This protocol is based on general procedures for the bromination of activated pyridine rings. [7][8]

-

Reaction Setup:

-

Dissolve 4-isopropylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Brominating Agent Addition:

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product, which will likely require chromatographic purification.

-

Purification Strategies

The purification of crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical state of the product and the nature of the impurities.

Recrystallization

For solid products, recrystallization is an effective method for achieving high purity. [9]The key is to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. [9] Experimental Protocol: Recrystallization

-

Solvent Selection: Screen various solvents such as hexanes, ethanol, isopropanol, or a mixture like ethanol/water to find a suitable system. [10]2. Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating this compound from isomers and other impurities with different polarities. [5] Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase.

-

Eluent System: A common eluent system for brominated pyridines is a gradient of ethyl acetate in hexanes. [11]The optimal gradient should be determined by TLC analysis.

-

Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elution and Fraction Collection: Elute the column with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor their composition by TLC.

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram of the Purification Workflow

Caption: Decision workflow for the purification of this compound.

Analytical Quality Control

A multi-technique approach is essential for the comprehensive purity assessment of this compound. The most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. [6]

| Analytical Technique | Principle | Information Obtained | Key Advantages |

|---|---|---|---|

| HPLC-UV [6] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage, quantification of non-volatile impurities. | Versatile for a wide range of compounds, excellent quantitative accuracy. |

| GC-MS [6] | Separation by volatility and partitioning, followed by mass-based identification. | Purity percentage, identification of volatile impurities and isomers. | High resolution for volatile compounds, definitive identification by mass spectrum. |

| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can identify unknown impurities. |

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is well-suited for the purity analysis of this compound.

Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [6][11]* Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. [2][6] * Example Gradient: Start with a lower concentration of acetonitrile and ramp up to a higher concentration over 15-20 minutes.

-

Flow Rate: 1.0 mL/min. [6]* Detection: UV at 254 nm. [6]* Column Temperature: 30 °C. [6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing volatile impurities and confirming the molecular weight of the target compound.

Representative GC-MS Method

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). [6]* Carrier Gas: Helium at a constant flow of 1.0 mL/min. [6]* Injector Temperature: 250 °C. [6]* Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes. [6]* Ionization Mode: Electron Ionization (EI) at 70 eV. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of this compound. Spectral data is available from resources such as ChemicalBook.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible and synthetically versatile intermediate with significant applications in pharmaceutical research and development. A thorough understanding of its commercial availability, synthetic pathways, and appropriate purification and analytical techniques is crucial for its effective utilization. The methodologies outlined in this guide provide a robust framework for scientists to synthesize, purify, and characterize this important building block with high confidence, thereby facilitating the advancement of complex molecule synthesis.

References

-

American Elements. This compound. [Link]

-

Alfa Chemical. China this compound CAS No.: 1086381-43-2 Manufacturers. [Link]

-

Scribd. Recrystallization Techniques for Purification. [Link]

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

-

University of Rochester Department of Chemistry. RECRYSTALLISATION. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Pharmaceutical Intermediates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

-

Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

YouTube. (2020, November 29). 3: What's the difference between NBS and Br2?. [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. youtube.com [youtube.com]

- 11. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylpyridine: Key Intermediates and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-4-isopropylpyridine, a crucial building block in the development of novel pharmaceuticals and agrochemicals. We will delve into the strategic considerations for the synthesis, focusing on the preparation and transformation of key intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of the critical steps involved in obtaining this versatile heterocyclic compound.

Introduction: The Significance of this compound

This compound has emerged as a valuable intermediate in organic synthesis, primarily due to its unique structural features that allow for diverse chemical modifications. The pyridine core is a prevalent scaffold in numerous biologically active molecules. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[1] The isopropyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), impacting factors like solubility, metabolic stability, and target binding affinity.

This guide will focus on a robust and widely employed synthetic strategy that proceeds through two key intermediates: 4-isopropylpyridine and 4-isopropylpyridine-N-oxide . We will explore the synthesis of these intermediates and their subsequent conversion to the final product in a logical, step-by-step manner.

Synthetic Strategy Overview

The most common and efficient synthesis of this compound follows a three-step sequence, which is outlined below. This approach is favored due to the regioselective control it offers in the bromination step.

Caption: Overall synthetic workflow for this compound.

Key Intermediate 1: Synthesis of 4-Isopropylpyridine

The synthesis of the initial key intermediate, 4-isopropylpyridine, can be achieved through several methods. One common approach involves the catalytic dehydrogenation of 4-isopropylpiperidine. This method is advantageous for its high atom economy and the availability of the starting piperidine derivative.

Catalytic Dehydrogenation of 4-Isopropylpiperidine

This process typically employs a supported palladium or platinum catalyst to facilitate the removal of hydrogen from the piperidine ring, leading to the formation of the aromatic pyridine.

Experimental Protocol:

A mixture of 4-isopropylpiperidine and a palladium on carbon catalyst (e.g., 5-10% Pd/C) is heated in a suitable high-boiling solvent, such as decalin or under solvent-free conditions. The reaction is carried out at elevated temperatures, typically between 150-200 °C, to facilitate the dehydrogenation process. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the product is purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | 4-Isopropylpiperidine | [2] |

| Catalyst | Palladium on Carbon (Pd/C) | [2] |

| Temperature | 150-200 °C | [2] |

| Expected Yield | >80% | [2] |

Mechanistic Insight: The dehydrogenation mechanism involves the adsorption of the piperidine onto the palladium surface, followed by a series of C-H bond cleavages and the elimination of molecular hydrogen. The aromatic pyridine is then desorbed from the catalyst surface.

Key Intermediate 2: 4-Isopropylpyridine-N-oxide

The second key intermediate is 4-isopropylpyridine-N-oxide. The N-oxide functionality is crucial as it activates the pyridine ring for electrophilic substitution, directing the incoming electrophile to the 2- and 4-positions. Furthermore, it prevents quaternization of the ring nitrogen during subsequent reactions.

N-Oxidation of 4-Isopropylpyridine

The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.

Experimental Protocol: